molecular formula C14H14O B13011193 4-Methoxy-3-methylbiphenyl

4-Methoxy-3-methylbiphenyl

Cat. No.: B13011193
M. Wt: 198.26 g/mol
InChI Key: OFRLFBNTGXOFPC-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbiphenyl is an organic compound with the molecular formula C14H14O. It is a derivative of biphenyl, where a methoxy group (-OCH3) is attached to the fourth position and a methyl group (-CH3) is attached to the third position of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbiphenyl can be synthesized through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-methoxyphenylboronic acid with 3-methylbromobenzene in the presence of a palladium catalyst and a base such as cesium carbonate . The reaction is typically carried out in an inert atmosphere at room temperature.

Industrial Production Methods: Industrial production of this compound often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic rings can be hydrogenated under high pressure and in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

    Oxidation: 4-Methoxy-3-methylbenzoic acid.

    Reduction: 4-Methoxy-3-methylcyclohexylbenzene.

    Substitution: 4-Methoxy-3-methylbromobiphenyl.

Scientific Research Applications

4-Methoxy-3-methylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylbiphenyl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4-Methoxybiphenyl: Similar structure but lacks the methyl group at the third position.

    3-Methylbiphenyl: Similar structure but lacks the methoxy group at the fourth position.

    4-Methoxy-4’-methylbiphenyl: Both methoxy and methyl groups are present but at different positions.

Uniqueness: 4-Methoxy-3-methylbiphenyl is unique due to the specific positioning of the methoxy and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its analogs .

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-methoxy-2-methyl-4-phenylbenzene

InChI

InChI=1S/C14H14O/c1-11-10-13(8-9-14(11)15-2)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

OFRLFBNTGXOFPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)OC

Origin of Product

United States

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